molecular formula C21H19N3O3S B7636012 N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide

N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide

Cat. No. B7636012
M. Wt: 393.5 g/mol
InChI Key: OPIIMVRGQHIDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide, commonly known as BDT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDT is a member of the thiadiazine family, which is known for its diverse biological activities, including antitumor, antifungal, and antibacterial properties.

Scientific Research Applications

BDT has shown promising applications in scientific research, particularly in the field of drug discovery. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BDT has also shown antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, BDT has been investigated for its antibacterial properties against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of BDT is not fully understood, but it is believed to target multiple pathways in cancer cells, including the inhibition of DNA synthesis and cell proliferation. BDT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDT has been reported to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
BDT has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for drug development. In animal studies, BDT has been shown to have a low toxicity profile and is well-tolerated at therapeutic doses. BDT has also been reported to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDT in lab experiments is its high purity, which ensures reproducibility and accuracy of results. BDT is also readily available in large quantities, making it a cost-effective option for research. However, one limitation of using BDT is its low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of BDT.

Future Directions

There are several future directions for research on BDT. One area of interest is the development of BDT analogs with enhanced potency and selectivity against specific cancer cell types. Additionally, further studies are needed to investigate the potential use of BDT in combination with other anticancer agents. Furthermore, the development of BDT-based imaging agents may have diagnostic applications in cancer detection and monitoring. Overall, BDT has shown great potential in scientific research and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of BDT involves the reaction of 2-aminothiophenol, benzhydryl chloride, and phthalic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization to yield BDT in high purity. This method has been optimized to produce BDT in large quantities, making it readily available for scientific research.

properties

IUPAC Name

N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-21(18-12-7-13-24-14-15-28(26,27)23-20(18)24)22-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIIMVRGQHIDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide

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